1-(2-chloro-5-fluorophenyl)-N-methylmethanamine

説明

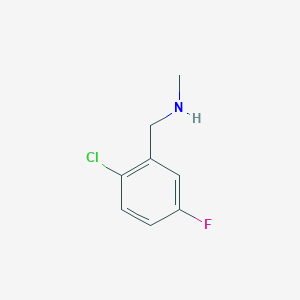

1-(2-Chloro-5-fluorophenyl)-N-methylmethanamine is a substituted benzylamine derivative featuring a methylamine group attached to a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position.

特性

IUPAC Name |

1-(2-chloro-5-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLEOZJEYSEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Chloro-5-fluorophenyl)-N-methylmethanamine, a compound with notable potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1305712-01-9

- Molecular Formula : C9H10ClF N

Anticancer Potential

The structural features of this compound may also confer anticancer properties. Compounds with similar aromatic and amine functionalities have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of benzo[b]furan have shown increased antiproliferative activity against various cancer cell lines when modified with methyl groups at specific positions on the ring . This suggests that further exploration into the anticancer potential of our compound could be fruitful.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies, including:

- Alkylation Reactions : Utilizing N-methylation techniques to introduce the methyl group onto the amine.

- Substitution Reactions : Employing nucleophilic substitution to introduce the chloro and fluorine substituents onto the aromatic ring.

Study on Related Compounds

A comparative study on phenolic compounds indicated that halogen substitutions significantly influence biological activity. The presence of chlorine and fluorine in similar compounds has been linked to enhanced binding affinity in molecular docking studies . This underscores the importance of substituent choice in optimizing pharmacological profiles.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow for the design of novel drugs targeting specific diseases, particularly those related to bacterial infections and cancer. The presence of halogens can influence the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug efficacy.

Antibacterial Activity

Research has indicated that compounds structurally similar to 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar halogen substitutions demonstrate enhanced activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated through in vitro studies. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of human tumor cells, suggesting that this compound may also possess antitumor activity .

Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 2-chloro-5-fluorophenylamine using methylating agents like methyl iodide. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution .

Industrial Production

In industrial settings, continuous flow reactors can be utilized to enhance the efficiency of production processes. Optimizing reaction conditions through the use of catalysts can improve yield and reduce costs associated with synthesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)-N-methylmethanamine | Chlorine at 2-position | Lacks fluorine substitution |

| 1-(2-Methylphenyl)-N-methylmethanamine | Methyl at 2-position | No halogen substituents |

| 1-(2-Chloro-4-methylphenyl)-N-methylmethanamine | Chlorine at 2-position and methyl at 4-position | Different positioning affects reactivity |

The unique positioning of chlorine and fluorine atoms in this compound influences its reactivity and interaction with biological targets compared to these analogs. This specificity may lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research in medicinal chemistry .

Case Studies

Case Study: Antibacterial Efficacy

A study investigating the antibacterial efficacy of related compounds demonstrated that those with similar halogen substitutions had superior inhibitory effects on bacterial growth compared to standard antibiotics. The disc diffusion method was employed to assess the activity against various gram-positive and gram-negative bacteria, showing promising results for compounds resembling this compound .

Case Study: Anticancer Activity Assessment

Another study evaluated the anticancer activity of structurally related compounds through the National Cancer Institute’s protocols, revealing significant cell growth inhibition rates across multiple cancer cell lines. This suggests that this compound may warrant further investigation as a potential therapeutic agent in oncology .

類似化合物との比較

Structural and Electronic Differences

The table below summarizes key structural and molecular features of 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine and its analogs:

Key Observations :

- Substituent Effects: The target compound’s 2-Cl and 5-F substituents create a unique electronic environment. Chlorine (moderate electron-withdrawing group, EWG) at the ortho position may increase steric hindrance, while fluorine (weak EWG) at the para position enhances lipophilicity compared to nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。